molecular formula C15H16Cl2N4O B7558723 3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide

3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide

货号 B7558723
分子量: 339.2 g/mol
InChI 键: BPBTWUJPPKENGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide, also known as AG-014699 or rucaparib, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and inhibition of these enzymes can lead to the accumulation of DNA damage, ultimately leading to cell death. Rucaparib has been extensively studied for its potential use in cancer treatment.

作用机制

Rucaparib works by inhibiting PARP enzymes, which are involved in DNA repair. When PARP enzymes are inhibited, DNA damage accumulates, leading to cell death. Rucaparib has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with BRCA1/2 mutations.
Biochemical and Physiological Effects
Rucaparib has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PARP enzymes, rucaparib has been shown to induce DNA damage and cell cycle arrest in cancer cells. Rucaparib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

实验室实验的优点和局限性

Rucaparib has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and purify. It is also highly specific for PARP enzymes, which makes it a useful tool for studying the role of these enzymes in DNA repair and other cellular processes. However, rucaparib also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic to cells at high concentrations.

未来方向

There are a number of future directions for research on rucaparib. One area of interest is the development of combination therapies that include rucaparib and other drugs, such as chemotherapy agents or immunotherapies. Another area of interest is the development of rucaparib analogs that may have improved pharmacological properties or greater specificity for PARP enzymes. Additionally, further studies are needed to better understand the mechanisms of action of rucaparib and its potential uses in the treatment of other types of cancer.

合成方法

The synthesis of rucaparib involves several steps, including the formation of an amide bond between 3,4-dichlorobenzoyl chloride and N-(2-aminoethyl)-2,6-dimethylpyrimidin-4-amine, followed by the addition of a chloro group to the resulting compound. The final product is then purified through column chromatography.

科学研究应用

Rucaparib has been studied extensively for its potential use in cancer treatment, particularly in the treatment of ovarian and breast cancers. Clinical trials have shown that rucaparib can be effective in treating patients with BRCA1/2-mutated ovarian cancer, as well as in patients with other types of ovarian cancer who have responded to platinum-based chemotherapy. Rucaparib has also shown promise in the treatment of breast cancer, particularly in patients with BRCA1/2 mutations.

属性

IUPAC Name

3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-9-7-14(21-10(2)20-9)18-5-6-19-15(22)11-3-4-12(16)13(17)8-11/h3-4,7-8H,5-6H2,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBTWUJPPKENGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。